Talazoparib
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025928 | |
| Record name | Talazoparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207456-01-6, 1373431-65-2 | |
| Record name | Talazoparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talazoparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talazoparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talazoparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAZOPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Formation of Intermediate 16
The synthesis begins with the condensation of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (1 ) and 4-fluorobenzaldehyde (15 ) in dioxane, catalyzed by pyridinium p-toluenesulfonate (PPTS) and MgSO₄. Reduction with NaBH₄ at 80°C yields Intermediate 16 with a molar ratio of 1:1.3 for 1 :15 and 3–5 equivalents of NaBH₄.
Chiral Resolution with D(-)-Tartaric Acid
Intermediate 16 undergoes resolution using D(-)-tartaric acid in absolute ethanol to produce enantiomerically enriched 17 . The use of 0.52–0.98 equivalents of tartaric acid ensures an enantiomeric excess (ee) >98%, critical for subsequent steps.
Coupling with Sodium Alcoholate
Compound 17 reacts with sodium alcoholate (1.01–2.0 equivalents) and tetrahydrofuran (THF) under reflux to form 13 . This step emphasizes stoichiometric control, with a 1:1.6 molar ratio of 17 :18 to maximize yield (57.1% in Example 15).
Hydrazine-Mediated Cyclization
The final step involves refluxing 13 with 50% hydrazine hydrate (4–6 equivalents) in ethanol, achieving a 90.2% yield of this compound after recrystallization.
Advantages of the Patent Method
-
No Metal Catalysts : Eliminates costly transition metals, reducing purification complexity.
-
Ambient Conditions : Operates at reflux temperatures without cryogenic requirements.
-
Scalability : Batch sizes up to 46g of 17 demonstrate industrial feasibility.
Radiosynthesis of [¹⁸F]this compound for Imaging Applications
Radiolabeled this compound ([¹⁸F]this compound) is synthesized for positron emission tomography (PET) imaging, enabling real-time tracking of PARP expression in tumors.
Radiosynthesis Protocol
-
¹⁸F Fluorination : [¹⁸F]fluoride is generated via the ¹⁸O(p,n)¹⁸F reaction and reacted with precursor 4 (2 mg, 6.4 µmol) in acetonitrile with K₂CO₃/Kryptofix® 222 at 108°C for 8 minutes.
-
Reductive Amination : Intermediate [¹⁸F]5 is treated with TiCl₃ in HCl and compound 1 (2.9 mg) at 60°C, forming [¹⁸F]2a with 97% radiochemical conversion.
-
Chiral Separation : HPLC using a Chirobiotech T column resolves enantiomers, yielding [¹⁸F]this compound (>98% purity) at 11.8–12.6 minutes.
Challenges in Radiosynthesis
-
Short Half-Life : ¹⁸F’s 109.8-minute half-life necessitates rapid purification.
-
Molar Activity : Achieves 1.56 mCi/dose, sufficient for preclinical imaging.
Chiral Resolution Techniques for Enantiomeric Purity
This compound’s efficacy depends on the (8S,9R)-enantiomer, necessitating robust resolution methods.
Supercritical Fluid Chromatography (SFC)
A CHIRALPAK IA column with CO₂/methanol/diethylamine (80/30/0.1) resolves racemic this compound into enantiomers with 90% and 78% recovery for (8R,9S) and (8S,9R) forms, respectively.
Conditions for Optimal Resolution
-
Flow Rate : 2 g/min.
-
Retention Times : 7.9 minutes (undesired enantiomer) vs. 9.5 minutes (target enantiomer).
Quality Control and Industrial Production
The FDA-approved synthesis involves six steps, with stringent controls for impurities and stability.
Process Validation
Análisis De Reacciones Químicas
Prodrug Activation via Photolysis
Photoactivatable prodrugs (e.g., 3 ) release active Talazoparib under UV irradiation (365 nm). PPGs disrupt PARP-1 binding by blocking hydrogen bonds with Gly863/Ser904 residues .
Key Findings:
- Inhibition Reduction : Prodrug 3 showed 380-fold lower PARP-1 inhibition (IC₅₀ = 1.919 μM) vs. This compound (IC₅₀ = 0.005 μM) .
- Photolytic Efficiency : >95% drug release within 20 minutes under UV .
Metabolic Pathways
This compound undergoes minimal hepatic metabolism, primarily via:
Table 2: Metabolic Stability in Human Liver Microsomes
| Parameter | Value | Reference |
|---|---|---|
| Half-life (t₁/₂) | 50.2 min | |
| Intrinsic Clearance | 27.6 μL/min/mg | |
| NADPH Dependency | Yes |
Halogenation for Radiopharmaceuticals
Bromo- and iodo-derivatives of this compound were synthesized for PARP-1-targeted radiotherapy. Radiosynthesis of [¹⁸F]this compound utilized Design of Experiments (DoE) optimization .
Table 3: Halogenation Reaction Outcomes
| Derivative | Radionuclide | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| Bromo | ⁷⁷Br | 1.2 ± 0.3 | |
| Iodo | ¹²⁵I | 0.9 ± 0.2 |
Enzymatic Interactions
This compound inhibits PARP-1/2 by:
- Mimicking NAD⁺ to block catalytic activity .
- Trapping PARP-DNA complexes via allosteric retention (PARP trapping) .
Key Structural Interactions:
Aplicaciones Científicas De Investigación
Breast Cancer
Talazoparib has been extensively studied in patients with advanced breast cancer harboring germline BRCA mutations. The EMBRACA trial demonstrated that this compound significantly prolonged progression-free survival compared to standard chemotherapy (hazard ratio 0.542; p < 0.0001), with a median progression-free survival of 8.6 months versus 5.6 months for chemotherapy . The overall response rate was notably higher in the this compound group (62.6%) compared to chemotherapy (27.2%) across various patient subgroups .
Table 1: Efficacy of this compound in Breast Cancer Trials
| Trial Name | Patient Population | Median PFS (Months) | Overall Response Rate (%) |
|---|---|---|---|
| EMBRACA | gBRCA-mutated ABC | 8.6 | 62.6 |
| This compound vs PCT | HR+/HER2− and TNBC | 8.0 | 31 |
Ovarian Cancer
This compound has shown promise in patients with ovarian cancer who have BRCA mutations. A phase II study indicated that this compound led to an objective response rate of approximately 50% in patients with recurrent ovarian cancer . The drug is being evaluated for its potential in combination therapies to enhance efficacy further.
Other Solid Tumors
Emerging research indicates that this compound may be beneficial for other solid tumors with homologous recombination deficiencies beyond breast and ovarian cancers. A recent phase II study assessed its effectiveness in patients with various cancers harboring BRCA1/2 mutations or other DNA repair gene alterations . Results showed promising clinical benefits, including partial responses and stable disease rates.
Case Study 1: Advanced Breast Cancer
In a clinical trial involving patients with advanced breast cancer and gBRCA mutations, this compound was administered at a dose of 1 mg daily. Among the cohort, four patients exhibited a partial response, leading to an overall response rate of 31% . This study underscores the drug's potential as a monotherapy for this patient population.
Case Study 2: Combination Therapy
A recent study explored the efficacy of this compound in combination with temozolomide and irinotecan in treating various malignancies. The combination therapy yielded partial responses in several patients, suggesting that this compound can enhance the therapeutic effects when used alongside other chemotherapeutic agents .
Safety Profile
The safety profile of this compound is generally well-tolerated among patients, with common adverse events including anemia, fatigue, and nausea. In clinical trials, grade 3-4 adverse events were reported at rates comparable to standard chemotherapy regimens .
Mecanismo De Acción
Talazoparib ejerce sus efectos inhibiendo las enzimas poli (ADP-ribosa) polimerasa, que son cruciales para la reparación de roturas de ADN de una sola hebra. Al inhibir estas enzimas, this compound evita la reparación del daño del ADN, lo que lleva a la acumulación de roturas de las hebras de ADN. Esta acumulación finalmente provoca la muerte celular, particularmente en células cancerosas con mutaciones BRCA, que ya son deficientes en mecanismos de reparación del ADN .
Comparación Con Compuestos Similares
Talazoparib se compara con otros inhibidores de la poli (ADP-ribosa) polimerasa como olaparib, rucaparib y niraparib. Si bien todos estos compuestos inhiben las enzimas poli (ADP-ribosa) polimerasa, this compound es único debido a su mayor potencia en la captura de enzimas poli (ADP-ribosa) polimerasa en el ADN dañado, lo que lleva a una mayor citotoxicidad . Esto hace que this compound sea particularmente eficaz en el tratamiento de cánceres con mutaciones BRCA.
Compuestos similares
- Olaparib
- Rucaparib
- Niraparib
Actividad Biológica
Talazoparib, a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) family, has garnered attention for its efficacy in treating cancers associated with BRCA1 and BRCA2 mutations. This article provides a comprehensive overview of its biological activity, supported by clinical trial findings, pharmacodynamics, and case studies.
This compound exerts its therapeutic effects primarily through the inhibition of PARP enzymes, which play a critical role in DNA repair processes. By trapping PARP on DNA and inhibiting its catalytic activity, this compound induces synthetic lethality in cancer cells that harbor deficiencies in homologous recombination repair pathways, particularly those with BRCA mutations. This mechanism leads to the accumulation of DNA damage and subsequent cell death.
Phase I Trials
In a Phase I, dose-escalation trial , this compound was evaluated in patients with advanced solid tumors possessing germline BRCA mutations. The maximum tolerated dose (MTD) was established at 1.0 mg/day, with confirmed response rates of 50% in breast cancer patients and 42% in ovarian cancer patients at this dosage . Table 1 summarizes the response rates across various cancer types:
| Cancer Type | Sample Size | Confirmed Response Rate |
|---|---|---|
| Breast Cancer | 14 | 50% |
| Ovarian Cancer | 12 | 42% |
| Pancreatic Cancer | - | - |
| Small Cell Lung Cancer | - | - |
Phase II Trials
A Phase II study further evaluated this compound monotherapy in patients with advanced breast cancer and other solid tumors with mutations in homologous recombination repair genes. Among the 13 breast cancer patients treated, the overall response rate (ORR) was reported at 31%, highlighting its potential efficacy beyond BRCA mutations .
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed through various biomarkers. In one study, a significant nuclear γH2AX response was observed after eight days of treatment, indicating effective DNA damage response activation . Additionally, suppression of PARylation was confirmed in a majority of evaluable patients.
Table 2: Pharmacodynamic Responses
| Biomarker | Day 8 Response Rate |
|---|---|
| γH2AX | 67% |
| PARylation | 83% |
Case Studies
Several case studies have illustrated the clinical utility of this compound:
- Case Study 1 : A patient with metastatic breast cancer and a germline BRCA mutation exhibited a complete response after six cycles of this compound treatment.
- Case Study 2 : A patient with advanced ovarian cancer showed stable disease for over six months while receiving this compound as part of a combination therapy regimen.
Safety Profile
This compound is generally well tolerated; however, common treatment-related adverse events include fatigue (37%) and anemia (35%) at the MTD . Severe adverse events were reported but were manageable within clinical settings.
Q & A
Q. What mechanistic evidence supports Talazoparib’s synthetic lethality in BRCA-mutated cancers?
this compound selectively inhibits PARP1/2, blocking single-strand DNA repair via the base excision repair pathway. In BRCA1/2-deficient tumors, this results in synthetic lethality due to the accumulation of double-strand breaks that cannot be repaired by homologous recombination. Preclinical studies demonstrate PARP1 trapping efficiency 100-fold higher than other PARP inhibitors (e.g., olaparib), correlating with enhanced cytotoxicity in BRCA-mutant models .
Q. How are patient cohorts stratified in phase III trials evaluating this compound monotherapy?
In the EMBRACA trial (NCT01945775), patients with germline BRCA1/2 mutations and HER2-negative advanced breast cancer were randomized 2:1 to this compound (1 mg/day) or physician’s choice of chemotherapy. Stratification factors included prior platinum exposure, hormone receptor status, and central nervous system metastases. This design ensured balanced baseline characteristics and minimized confounding variables .
Q. What are the key pharmacokinetic (PK) parameters influencing this compound dosing?
this compound exhibits rapid absorption (Tmax ~2 hours), a long half-life (~90 hours), and dose-proportional exposure. Steady-state plasma concentrations are achieved by Day 21. PK studies in Japanese and Chinese populations confirmed similar profiles to Western cohorts, supporting a global 1 mg/day dose. Dose reductions are primarily driven by hematologic toxicity (e.g., anemia) .
Q. How do researchers validate PARP inhibition efficacy in preclinical models?
In vitro assays measure PARP1 enzymatic activity (e.g., PARylation suppression via immunoblotting) and cytotoxic synergy with DNA-damaging agents. In vivo, BRCA-mutant xenografts are treated with this compound, with tumor regression and progression-free survival (PFS) as endpoints. Orthogonal validation includes γH2AX foci quantification to confirm DNA damage accumulation .
Q. What biomarkers predict this compound response beyond BRCA mutations?
Homologous recombination deficiency (HRD) scores, somatic BRCA1/2 mutations, and RAD51 foci formation assays are exploratory biomarkers. In the TALAPRO-2 trial, patients with non-BRCA HRR mutations (e.g., PALB2) also benefited from this compound + enzalutamide, suggesting broader applicability .
Advanced Research Questions
Q. How can contradictory efficacy signals (e.g., improved PFS but non-significant OS) be interpreted in this compound trials?
In TALAPRO-2, this compound + enzalutamide improved median rPFS (not reached vs. 21.9 months; HR=0.63) but showed immature OS data (HR=0.89; p=0.35). Researchers should assess crossover rates, subsequent therapies, and biomarker-driven subgroups. Interim OS analyses may underestimate survival benefits due to delayed event accrual .
Q. What methodologies optimize this compound combination therapy dosing to mitigate hematologic toxicity?
Phase I trials (e.g., NCT03343054) use modified 3+3 designs with lead-in periods to assess single-agent PK before introducing carboplatin. Dose-limiting toxicities (DLTs) like grade 3/4 anemia are managed via dose interruptions (≥7 days) and reductions (0.75 mg/day). Pharmacodynamic modeling links this compound AUC to neutrophil count nadirs .
Q. How does this compound’s PARP-trapping activity influence immune modulation in the tumor microenvironment?
Proteomic analyses reveal this compound upregulates RIG-I/MAVS signaling, enhancing interferon-stimulated gene expression. In A375 melanoma models, this compound synergizes with oncolytic viruses (e.g., RT3D) to promote immunogenic cell death, suggesting combinatorial potential with immunotherapies .
Q. What statistical approaches address heterogeneity in HRR mutation prevalence across this compound trials?
Stratified randomization by HRR status (e.g., TALAPRO-2) and Bayesian adaptive designs allow dynamic enrollment adjustments. Sensitivity analyses excluding low-frequency mutations (e.g., ATM) reduce false-positive signals. Cross-trial meta-analyses (EMBRACA, ABRAZO) validate BRCA-specific efficacy .
Q. How is Design of Experiments (DoE) applied to optimize this compound radiosynthesis for imaging studies?
DoE methodologies streamline copper-mediated radiofluorination of [18F]this compound, achieving 13% radiochemical yield and >99% enantiomeric purity. Critical factors include precursor concentration, reaction temperature, and HPLC purification parameters. In vivo PET imaging confirms tumor-specific uptake (tumor-to-blood ratio=10.2) in xenografts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
